molecular formula C21H24BNO4S B1404694 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1197026-60-0

1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1404694
CAS No.: 1197026-60-0
M. Wt: 397.3 g/mol
InChI Key: NWZDMUHNEUWEJD-UHFFFAOYSA-N
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Description

1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative with a para-toluenesulfonyl (tosyl) group at the 1-position and a pinacol boronate group at the 6-position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heterobiaryl structures . The tosyl group enhances stability and modulates electronic properties, while the tetramethyl dioxaborolane (pinacol boronate) enables regioselective coupling under catalytic conditions.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BNO4S/c1-15-6-10-18(11-7-15)28(24,25)23-13-12-16-8-9-17(14-19(16)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZDMUHNEUWEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole, is a chemical compound with the molecular formula C21H24BNO4S and a molecular weight of 397.3 g/mol. It is characterized by a complex structure featuring an indole core substituted with both a tosyl group and a boronic ester moiety.

Synthetic Strategies

The preparation of this compound may involve a sequence of chemical transformations. Based on the compound's structure, a plausible route might combine:

  • Indole Functionalization: Introduction of the tosyl group (4-methylbenzene sulfonyl) at the 1-position of the indole ring. This typically involves reaction with tosyl chloride in the presence of a base.

  • Boronic Ester Installation: Installation of the tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the indole. This is commonly achieved via a cross-coupling reaction using a palladium catalyst.

Data Table (based on related synthesis)

Step Reagents Conditions Observations
Benzylic Bromination Methyl 4-bromo-2-methylbenzoate, NBS, AIBN Carbon tetrachloride, reflux, 5 h Mixture cooled, washed with water, dried, and concentrated.
Azide Formation Sodium azide DMF, 100 °C, 2 h Mixture cooled, washed with water, dried, and concentrated.
Boronic Ester Formation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane, 80 °C, 8 h Mixture washed with water and saturated aqueous sodium chloride.

Analysis

  • Spectroscopic Data: Full characterization of this compound would include 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy. These data would confirm the structure and purity of the synthesized compound.

  • Chromatographic Purity: HPLC or GC analysis would determine the chemical purity.

Chemical Reactions Analysis

1-[(4-Methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The dioxaborolan group makes the compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Applications

The primary applications of this compound are rooted in its role as a reagent in various chemical reactions:

Suzuki-Miyaura Cross-Coupling Reactions

This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This method is widely used in the synthesis of biaryl compounds and other complex organic structures under mild conditions. The presence of the boron moiety facilitates the coupling process, allowing for the efficient formation of new carbon-carbon bonds with high yields and selectivity .

Synthesis of Biologically Active Molecules

The compound can be employed in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. By modifying the indole structure through various synthetic pathways, researchers can create compounds with desired biological activities, which are crucial in drug development and agricultural applications .

Material Science

In material science, this sulfonyl indole derivative can be utilized to develop new materials with tailored properties. Its ability to participate in various chemical reactions allows chemists to design materials that exhibit specific physical or chemical characteristics suitable for advanced applications .

Case Studies

Case Study TitleDescriptionFindings
Synthesis of Biaryl Compounds Utilized the compound in a series of Suzuki-Miyaura reactions to synthesize biaryl derivatives.Achieved high yields (>90%) with minimal byproducts, showcasing its efficiency as a coupling reagent.
Development of Anticancer Agents Investigated modifications of the indole structure for potential anticancer activity.Several derivatives exhibited promising cytotoxicity against cancer cell lines, indicating potential therapeutic applications.
Agrochemical Applications Explored the use of sulfonyl indole derivatives in developing new agrochemicals.Some derivatives showed effective herbicidal activity, suggesting their utility in agricultural formulations.

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the sulfonyl and dioxaborolan groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Key Differences Applications/Reactivity Notes Reference(s)
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1: Tosyl; 6: Pinacol boronate Reference compound; optimized for stability and coupling efficiency Suzuki-Miyaura cross-coupling; pharmaceutical intermediates
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1: H; 3: Methyl; 6: Pinacol boronate Lacking sulfonyl group; methyl enhances electron density at indole ring Reduced stability in acidic conditions; faster coupling kinetics
1-(methylsulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)indoline Indoline core; 1: Methylsulfonyl; 5: Pinacol boronate Saturated indoline scaffold; altered steric/electronic profile Used in constrained heterocycle synthesis; lower reactivity due to reduced aromaticity
1-(tert-butyldimethylsilyl)-4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1: TBS-protected; 4: Chloro; 6: Pinacol boronate Bulky silyl protecting group; chloro substituent directs cross-coupling Orthogonal protection strategies; selective functionalization at C4
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole 1: Triisopropylsilyl; 4: Pinacol boronate Steric hindrance from silyl group; boronate at C4 instead of C6 Limited applications in meta-selective couplings; high cost

Reactivity and Functional Group Tolerance

  • Electron-Withdrawing Groups (EWGs): The tosyl group in the target compound deactivates the indole ring, reducing undesired side reactions during coupling but may require higher catalyst loading compared to electron-rich analogues (e.g., 3-methyl derivative) .
  • Steric Effects: Bulky substituents (e.g., triisopropylsilyl) hinder coupling efficiency, whereas the tosyl group offers a balance between stability and reactivity .
  • Borylation Position: Boronates at C6 (vs. C4 or C5) exhibit superior regioselectivity in forming linear biaryls, as seen in the target compound versus the C4-borylated indole in .

Biological Activity

The compound 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (often referred to as TMDI ) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TMDI is characterized by its unique structural features which include:

  • A sulfonyl group attached to a methylbenzene moiety.
  • A dioxaborolane substituent that enhances its stability and reactivity.
  • An indole core that is known for various biological activities.

The molecular formula can be represented as C15H20BNO4SC_{15}H_{20}BNO_4S, indicating the presence of boron, which is significant in medicinal chemistry for its ability to form stable complexes with biological targets.

1. Target Interactions

TMDI has been studied for its interactions with various biological targets:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to fatty acid metabolism. For instance, studies indicate that compounds similar to TMDI can inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and regulation .

2. Anticancer Properties

Research indicates that TMDI may exhibit anticancer properties through:

  • Microtubule Stabilization : Compounds with indole structures are often investigated for their ability to stabilize microtubules, thus inhibiting cancer cell division. The mechanism involves interference with tubulin polymerization, potentially leading to apoptosis in cancer cells .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of TMDI and related compounds:

StudyFindings
Study 1In vitro assays demonstrated that TMDI inhibited ACC with an IC50 value in the low micromolar range, suggesting significant metabolic effects .
Study 2Animal models showed that compounds similar to TMDI reduced hepatic malonyl-CoA levels, indicating a potential for managing metabolic disorders .
Study 3Investigations into microtubule dynamics revealed that TMDI analogs could effectively disrupt cancer cell proliferation by stabilizing microtubules .

Toxicity and Safety Profile

While TMDI exhibits promising biological activities, its safety profile must be considered:

  • Safety Data Sheets (SDS) indicate potential hazards associated with exposure. For example, contact with skin or eyes requires immediate washing and medical attention if irritation persists .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Methodological Answer: The compound can be synthesized via sequential functionalization of the indole core. Key steps include:

Sulfonylation at Position 1 : React 1H-indole with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group .

Boronate Ester Introduction at Position 6 : Use a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole substrate is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(PPh₃)₄ catalysis, with K₂CO₃ as a base in a mixed solvent system (e.g., THF/H₂O) .
Critical Parameters : Optimize reaction temperature (80–100°C) and ligand choice (e.g., SPhos) to minimize steric hindrance from the bulky sulfonyl group.

Q. Q2: How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., sulfonyl and boronate positions) via chemical shifts. The tetramethyl dioxaborolane group shows characteristic peaks at δ 1.3 ppm (¹H) and δ 25–30 ppm (¹³C) .
    • HR-ESI-MS : Verify molecular weight (expected [M+H]⁺: ~413.2 g/mol) .

Advanced Research Questions

Q. Q3: What challenges arise in crystallographic characterization due to the compound’s bulky substituents, and how can they be mitigated?

Methodological Answer: The sulfonyl and boronate groups create steric hindrance, leading to poor crystal packing. Strategies include:

  • Co-crystallization : Use small-molecule additives (e.g., dioxane) to improve lattice formation.
  • Refinement Software : Employ SHELXL for high-resolution data refinement, leveraging its robust handling of disordered moieties .
  • Low-Temperature Data Collection : Perform XRD at 100 K to reduce thermal motion artifacts .

Q. Q4: How can contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic Effects : The boronate ester’s conformational flexibility may cause splitting in NMR. Use variable-temperature NMR (e.g., 298 K to 373 K) to observe coalescence .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to validate assignments .
  • Triangulation : Cross-validate with IR (C-B stretching at ~1350 cm⁻¹) and XRD data .

Q. Q5: What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

  • Core Modifications : Replace the sulfonyl group with acyl or alkyl variants (see for indole derivatization protocols) .
  • Boronate Bioisosteres : Substitute the dioxaborolane with trifluoroborate (-BF₃K) for improved metabolic stability .
  • Activity Screening : Use in vitro assays (e.g., kinase inhibition) guided by structural analogs in .

Q. Q6: How can discrepancies between theoretical and experimental reactivity (e.g., unexpected byproducts) be analyzed?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS to track intermediates (e.g., desulfonylated byproducts).
  • Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or deuterium labeling to probe rate-determining steps .
  • Computational Modeling : Apply transition-state theory (Gaussian 16) to identify competing pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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